3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10799489
InChI: InChI=1S/C15H11FN2OS/c1-19-14-5-4-10(7-12(14)16)13-9-20-15(18-13)11-3-2-6-17-8-11/h2-9H,1H3
SMILES: COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F
Molecular Formula: C15H11FN2OS
Molecular Weight: 286.3 g/mol

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

CAS No.:

Cat. No.: VC10799489

Molecular Formula: C15H11FN2OS

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine -

Specification

Molecular Formula C15H11FN2OS
Molecular Weight 286.3 g/mol
IUPAC Name 4-(3-fluoro-4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole
Standard InChI InChI=1S/C15H11FN2OS/c1-19-14-5-4-10(7-12(14)16)13-9-20-15(18-13)11-3-2-6-17-8-11/h2-9H,1H3
Standard InChI Key FKPRMBALMBKHSN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F
Canonical SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked to a pyridine ring at the 2-position and a 3-fluoro-4-methoxyphenyl group at the 4-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as observed in similar fluorinated thiazole derivatives . The fluorine atom at the 3-position and methoxy group at the 4-position of the phenyl ring introduce steric and electronic effects critical for molecular interactions in biological systems .

Systematic Nomenclature

Per IUPAC conventions, the compound is designated as 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine. The numbering prioritizes the pyridine ring as the parent structure, with the thiazole substituent located at the 3-position. The phenyl group’s substitution pattern follows ortho-fluoro and para-methoxy descriptors .

Synthetic Methodologies

Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most viable route, involving condensation of a thioamide with an α-halo carbonyl compound. For this target molecule, 2-bromo-1-(pyridin-3-yl)ethan-1-one reacts with 3-fluoro-4-methoxybenzothioamide in refluxing ethanol (78°C, 12 hr) to yield the thiazole core . Catalytic acids like p-toluenesulfonic acid (TosOH) enhance cyclization efficiency, achieving reported yields of 68–72% in analogous systems .

Table 1: Representative Synthesis Conditions

ComponentQuantity (mmol)SolventTemperature (°C)Time (hr)Yield (%)
2-Bromo-1-(pyridin-3-yl)ethanone10.0Ethanol781270
3-Fluoro-4-methoxybenzothioamide10.5Ethanol7812
TosOH2.0Ethanol7812

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal distinct signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, thiazole-H), 7.38–7.25 (m, 3H, aryl-H), 3.89 (s, 3H, OCH₃) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, 1F) .
    Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 328.08, consistent with the molecular formula C₁₆H₁₂FN₃OS .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 189–192°C (DSC), with thermogravimetric analysis indicating stability up to 250°C. Aqueous solubility remains low (<0.1 mg/mL at pH 7.4), but improves in dimethyl sulfoxide (DMSO, 45 mg/mL) and methanol (12 mg/mL) . The octanol-water partition coefficient (logP = 2.8) suggests moderate lipophilicity, favorable for blood-brain barrier penetration in pharmacological contexts .

Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
IR (KBr)1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F)Thiazole and aryl fluoride motifs
UV-Vis (MeOH)λₘₐₓ 274 nm (ε = 12,400 M⁻¹cm⁻¹)π→π* transitions in conjugated system
X-ray Diffractiona = 8.91 Å, b = 9.42 Å, c = 15.70 ÅMonoclinic crystal system (analogous data)
Target OrganismMIC (μg/mL)IC₅₀ (nM)Assay Type
SIK2 Kinase48Fluorescence polarization
Staphylococcus aureus8Broth microdilution
HT-29 Cancer Cells1.2 μMMTT assay

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